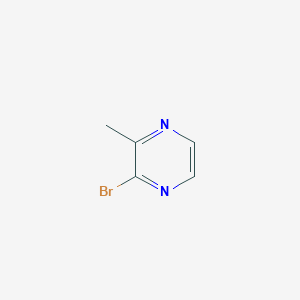

2-Bromo-3-methylpyrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBBGCAETKIKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499048 | |

| Record name | 2-Bromo-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120984-76-1 | |

| Record name | 2-Bromo-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120984-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-3-methylpyrazine (CAS No. 120984-76-1): Synthesis, Characterization, and Applications

Executive Summary: This document provides an in-depth technical overview of 2-Bromo-3-methylpyrazine, identified by CAS number 120984-76-1.[1][2] Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and functional materials.[3][4][5] The introduction of a bromine atom, as in this compound, creates a versatile synthetic intermediate, offering a reactive handle for constructing more complex molecular architectures through various cross-coupling reactions.[6] This guide is intended for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, a validated synthesis protocol, characterization data, key applications, and essential safety and handling procedures.

The Pyrazine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[7] This electron-deficient ring system is a cornerstone in modern drug discovery, valued for its ability to engage in hydrogen bonding and other polar interactions, which can enhance binding affinity to biological targets.[6] Several FDA-approved drugs, including the antitubercular agent Pyrazinamide and the anticancer drug Bortezomib, feature a pyrazine core, underscoring its therapeutic importance.[3][8] The functionalization of the pyrazine ring is therefore a key strategy in the development of novel therapeutic agents.[3][4] Halogenated pyrazines, in particular, serve as powerful and versatile building blocks in this endeavor.[6]

Compound Identification and Physicochemical Properties

This compound is a key functionalized pyrazine derivative. Its unique identification and physical characteristics are summarized below.

| Identifier | Value | Source |

| CAS Number | 120984-76-1 | |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₅BrN₂ | |

| Molecular Weight | 173.01 g/mol | [1][2] |

| InChI Key | NDBBGCAETKIKIC-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=NC=CN=C1Br | [9] |

| Physical Form | Solid, Semi-Solid, or Liquid | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 194.8°C at 760 mmHg | [10] |

| Flash Point | 71.6°C | [10] |

| Purity | Typically ≥95% |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on the 2-methylpyrazine precursor. The electron-donating nature of the methyl group directs the incoming electrophile (bromine), while the inherent electron-deficient character of the pyrazine ring necessitates controlled reaction conditions to achieve selective mono-bromination.

Experimental Workflow: Bromination of 2-Methylpyrazine

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Step 1: Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylpyrazine (1.0 eq) in dichloromethane (DCM). Add pyridine (1.2 eq) to the solution. The pyridine acts as a base to neutralize the HBr byproduct, preventing side reactions.

-

Step 2: Bromination: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of bromine (1.1 eq) in DCM dropwise over 30 minutes. Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize over-bromination.

-

Step 3: Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Step 4: Aqueous Work-up: Upon completion, carefully add water to quench the reaction.[11] Transfer the mixture to a separatory funnel and partition the layers.

-

Step 5: Extraction and Drying: Separate the organic (DCM) layer. Wash the organic layer sequentially with a saturated sodium thiosulfate solution (to remove unreacted bromine) and saturated brine.[11] Dry the organic layer over anhydrous sodium sulfate.[11]

-

Step 6: Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[11] Purify the residue using column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Verifying the structure and purity of the final compound is paramount. The following table outlines the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | Two singlets in the aromatic region (δ 8.0-8.5 ppm) corresponding to the two pyrazine protons, and one singlet in the aliphatic region (δ ~2.5 ppm) for the methyl protons. |

| ¹³C NMR | Signals corresponding to the four distinct aromatic carbons of the pyrazine ring and one signal for the methyl carbon. The carbon atom bonded to bromine will be significantly shifted. |

| Mass Spec (MS) | A molecular ion peak [M]+ and an [M+2]+ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |

| Infrared (IR) | C-H stretching (aromatic and aliphatic), C=N and C=C stretching vibrations characteristic of the pyrazine ring, and a C-Br stretching band. |

Applications in Research and Development

The utility of this compound stems from the reactivity of its carbon-bromine bond, making it a valuable precursor in synthetic chemistry.

Sources

- 1. This compound | C5H5BrN2 | CID 12457513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Showing Compound 2-Ethyl-3-methylpyrazine, 9CI (FDB021162) - FooDB [foodb.ca]

- 8. mdpi.com [mdpi.com]

- 9. Page loading... [guidechem.com]

- 10. chembk.com [chembk.com]

- 11. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

2-Bromo-3-methylpyrazine chemical properties

An In-Depth Technical Guide to 2-Bromo-3-methylpyrazine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in the pharmaceutical and flavor industries. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, spectroscopic profile, synthesis, reactivity, and safety protocols associated with this versatile molecule. The insights herein are grounded in established scientific principles to empower researchers in leveraging this compound for novel applications.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyrazine, a class of aromatic heterocycles that are integral to numerous clinically approved drugs and natural products.[1][2] The unique arrangement of a bromine atom and a methyl group on the pyrazine ring imparts a specific reactivity profile, making it a valuable building block in organic synthesis.[3] The bromine atom serves as a versatile handle for functionalization, particularly in metal-catalyzed cross-coupling reactions, while the pyrazine core is a known pharmacophore associated with a wide range of biological activities.[1][4]

Beyond its pharmaceutical relevance, this compound is also recognized for its distinct organoleptic properties, contributing roasted or nutty aromas, which makes it a useful component in the flavor and fragrance industry.[3] This dual utility underscores its importance and necessitates a thorough understanding of its chemical behavior.

Core Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. These parameters govern its solubility, stability, and compatibility with various reaction conditions and analytical methods.

Physicochemical Properties

The key physicochemical descriptors for this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂ | [5] |

| Molecular Weight | 173.01 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid or solid/semi-solid | [3][6][7] |

| Odor | Strong, pungent, roasted, or nutty | [3] |

| Boiling Point | 194.85 °C at 760 mmHg | [6] |

| Density | 1.597 g/cm³ | [6] |

| Flash Point | 71.64 °C | [6] |

| Solubility | Soluble in organic solvents; insoluble in water | [3] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [6][7] |

| CAS Number | 120984-76-1 | [5] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The expected spectral features are outlined below, providing a baseline for analytical verification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyrazine ring.[8] A singlet in the aliphatic region would correspond to the three protons of the methyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts will differentiate the two carbons bonded to nitrogen, the carbon bonded to bromine, the carbon bonded to the methyl group, and the methyl carbon itself.

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.[9] Key absorptions would include C-H stretching from the aromatic ring and the methyl group, C=N and C=C stretching vibrations characteristic of the pyrazine ring, and a C-Br stretching vibration in the fingerprint region.

-

MS (Mass Spectrometry): Electron-Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.[10] The mass spectrum will show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its specific arrangement of functional groups, which allows for selective chemical transformations.

Synthesis Pathway

A common method for the preparation of bromo-substituted pyrazines involves the direct bromination of the corresponding pyrazine precursor.[11] The causality behind this approach lies in the electrophilic substitution mechanism, where the pyrazine ring, although electron-deficient, can be halogenated under appropriate conditions.

This protocol is a conceptual illustration based on general bromination procedures for similar heterocyclic systems.[11]

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-methylpyrazine (1.0 equivalent) in a suitable inert solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in DCM from the dropping funnel over 30-60 minutes. The slow addition is crucial to control the exothermicity of the reaction and prevent over-bromination.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield this compound.

Reactivity and Role as a Synthetic Intermediate

The bromine atom at the 2-position makes this compound an excellent substrate for various cross-coupling reactions, which are foundational in modern drug discovery for creating complex molecular architectures.[12] For instance, in Suzuki coupling, the bromine atom can be readily displaced by a boronic acid derivative in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reactivity is critical for building the molecular scaffolds of potential therapeutic agents.[12]

Caption: Suzuki coupling workflow using this compound.

Key Applications

The unique properties of this compound have led to its use in distinct and high-value fields.

-

Pharmaceutical Intermediate: Pyrazine derivatives are present in numerous FDA-approved drugs.[1] Molecules like Bortezomib (a proteasome inhibitor) and Pyrazinamide (an antitubercular agent) highlight the therapeutic importance of the pyrazine scaffold.[1] this compound serves as a key starting material for synthesizing novel pyrazine-containing compounds that can be screened for a wide array of biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.[3][4] Its derivatives are often investigated as potential inhibitors for enzymes like cytochrome P450, which is crucial for drug metabolism studies.[4]

-

Flavor and Fragrance Industry: In the food and fragrance sector, this compound is valued for its ability to impart roasted or nutty notes to various products.[3] Its mechanism involves the interaction with olfactory receptors, leading to the perception of these specific scents.[3]

Safety, Handling, and Storage

Due to its potential hazards, strict adherence to safety protocols is mandatory when working with this compound.

Hazard Identification

The compound is classified with the following GHS Hazard Statements:

-

H318/H319: Causes serious eye damage/irritation.[5]

Caption: Logical workflow for safe handling and storage.

Recommended Handling and First Aid Protocol

This protocol is a self-validating system designed to minimize exposure and ensure a rapid response in case of an accident.

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.[14] Ensure eyewash stations and safety showers are readily accessible.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

-

Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[16] Do not let the product enter drains.[14]

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[14]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[14]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[14]

-

References

- ChemBK. (2024, April 9). This compound - ChemBK.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. National Center for Biotechnology Information.

- Angene Chemical. (2021, May 1). Safety Data Sheet.

- Garrison, A. T., et al. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 25(19), 4503.

- Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.

- MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives....

- LookChem. (n.d.). 5-BroMo-2,3-diMethylpyrazine.

- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- NIH. (n.d.). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors....

- Elsevier. (2023, December 12). RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine....

- Elsevier. (2023, December 18). RIFM fragrance ingredient safety assessment, 2-methylpyrazine....

- University of Wisconsin. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry.

- YouTube. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.

- YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

- UCLA Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Buy 2-Bromo-6-methylpyrazino[2,3-b]pyrazine | 91225-51-3 [smolecule.com]

- 5. This compound | C5H5BrN2 | CID 12457513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | 120984-76-1 [sigmaaldrich.com]

- 8. 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR [m.chemicalbook.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. google.com [google.com]

- 11. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. angenechemical.com [angenechemical.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 2-Bromo-3-methylpyrazine for Advanced Research and Development

This guide provides a comprehensive technical overview of this compound (CAS No. 120984-76-1), a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data, field-proven synthetic insights, and critical safety protocols. We will explore the causality behind its application as a versatile building block and provide self-validating methodologies for its use in the laboratory.

This compound is a substituted pyrazine ring, a scaffold of significant interest in medicinal chemistry due to the prevalence of the pyrazine motif in numerous natural products and clinically approved drugs.[1][2] The introduction of a bromine atom at the 2-position and a methyl group at the 3-position creates a molecule with a unique electronic and steric profile, primed for diverse chemical transformations.

The bromine atom serves as an excellent leaving group and a reactive handle for various cross-coupling reactions, making it a valuable precursor for creating more complex molecular architectures.[2] The adjacent methyl group provides steric influence and can modulate the electronic properties of the pyrazine ring, impacting its reactivity and the biological activity of its derivatives.

Key Quantitative Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, dosage calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 173.01 g/mol | [3][4][5] |

| Molecular Formula | C₅H₅BrN₂ | [3][6] |

| Monoisotopic Mass | 171.96361 Da | [3][6] |

| CAS Number | 120984-76-1 | [3][6] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 194.85 °C at 760 mmHg | [5] |

| Flash Point | 71.64 °C | [5] |

| Density | 1.597 g/cm³ | [5] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CC1=NC=CN=C1Br | [3][6] |

Synthesis and Chemical Reactivity

The synthesis of halogenated pyrazines is a cornerstone of many research programs. While specific proprietary methods may vary, a common and illustrative approach involves the direct bromination of a corresponding pyrazine precursor. The electron-deficient nature of the pyrazine ring influences the choice of brominating agents and reaction conditions.

Illustrative Synthetic Workflow: Bromination of a Pyrazine Scaffold

The following diagram outlines a generalized workflow for the synthesis of a brominated pyrazine derivative. This process highlights the key stages from starting material to purified product, which are fundamental to ensuring reproducibility and purity.

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Protocol: Bromination of a Substituted Pyrazine

This protocol is based on a validated method for the bromination of a pyrazine ring and serves as a robust template.[7] The causality for using pyridine is to act as a base to neutralize the HBr byproduct, driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants.

Materials:

-

5-methylpyrazin-2-amine (or other suitable precursor)

-

Pyridine

-

Bromine

-

Dichloromethane (DCM)

-

Water (deionized)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve the starting pyrazine (e.g., 5-methylpyrazin-2-amine, 45.8 mmol) and pyridine (55.0 mmol) in DCM (250 mL) in a round-bottom flask equipped with a magnetic stirrer.[7]

-

Bromine Addition: Cool the solution in an ice bath. Slowly add bromine (55.0 mmol) dropwise to the stirred solution. Maintain the temperature during addition.[7]

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[7] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Quenching: Upon completion, carefully add water (150 mL) to the mixture to quench the reaction and dissolve inorganic salts.[7]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer with a saturated brine solution (100 mL) to remove residual water and water-soluble impurities.[7]

-

Drying: Dry the separated organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.[7]

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[7]

-

Purification (if necessary): Purify the crude product by flash column chromatography on silica gel to obtain the final, high-purity compound.

Applications in Drug Discovery and Agrochemicals

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block. Its utility stems from the ability to use the bromo-substituent as a synthetic handle for constructing more complex molecules.

Role as a Versatile Chemical Building Block

The carbon-bromine bond is a key site for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. This allows for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.

Caption: Synthetic utility of this compound in cross-coupling reactions.

These reactions enable medicinal chemists to rapidly generate libraries of pyrazine derivatives for structure-activity relationship (SAR) studies. Pyrazine derivatives have shown a wide range of biological activities, including use as antibacterial, anticancer, and anti-inflammatory agents.[1][8][9][10] The pyrazine core is a key component in several FDA-approved drugs, highlighting its importance in pharmaceutical development.[10]

Beyond pharmaceuticals, this compound and its derivatives are used as building blocks in agrochemicals and as flavoring agents in the food industry, where they can impart roasted or nutty aromas.[6]

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety. The information presented here is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before use.[11][12]

4.1. Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] It may be harmful if swallowed, in contact with skin, or if inhaled.[11][12]

-

Handling Precautions: Avoid all personal contact, including inhalation of vapors or mists.[11][12] Use only in a well-ventilated area or a certified fume hood. Do not eat, drink, or smoke when using this product.[13]

-

Required PPE:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[11]

-

Skin Protection: Wear a lab coat and other protective clothing to prevent skin contact.[11]

-

Respiratory Protection: If ventilation is inadequate, use a European Standard EN 149 approved respirator.[11]

-

4.2. Storage and Disposal

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[5] Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13] A recommended storage temperature is 2-8°C.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

4.3. First Aid Measures

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[11][13]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[11][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][13]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. Do not induce vomiting.[11][13]

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemBK. (2024, April 9). This compound.

- Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Eureka.

- Trade Science Inc. (2009, May 26). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. TSI Journals.

- Biosynce. (2025, December 30). What are the applications of pyrazine derivatives?. Blog.

- Rawat, P., et al. (2024, April). Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1).

- PubChem. (n.d.). 2-Bromopyrazine. National Center for Biotechnology Information.

- Molecules. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C5H5BrN2 | CID 12457513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 8. tsijournals.com [tsijournals.com]

- 9. biosynce.com [biosynce.com]

- 10. researchgate.net [researchgate.net]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-3-methylpyrazine: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-bromo-3-methylpyrazine, a key heterocyclic building block for professionals in chemical research, drug development, and materials science. We will delve into its chemical properties, robust synthetic methodologies, characteristic reactivity in modern organic synthesis, and its strategic application in the development of targeted therapeutics. This document is structured to provide not just protocols, but the scientific rationale behind the procedural choices, ensuring both practical utility and a deep understanding of the underlying chemistry.

Core Molecular Attributes and Physicochemical Properties

This compound, with the IUPAC name This compound , is a substituted heteroaromatic compound. The pyrazine ring, an electron-deficient diazine, is rendered even more electrophilic by the presence of the bromine atom, making the C-Br bond a prime site for functionalization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 120984-76-1 | [1] |

| Molecular Formula | C₅H₅BrN₂ | |

| Molecular Weight | 173.01 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Odor | Strong, pungent | |

| Solubility | Soluble in organic solvents; insoluble in water | |

| Storage | Store at 2-8°C under an inert atmosphere | [1] |

Synthesis of the this compound Scaffold

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the direct bromination of a suitable pyrazine precursor. While a specific protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a highly analogous and well-established procedure is the bromination of aminopyrazines. This provides a reliable template for chemists to adapt.

A logical and feasible synthetic pathway begins with the Sandmeyer-type conversion of 2-amino-3-methylpyrazine. This transformation is a cornerstone of aromatic chemistry for converting an amino group into a bromide.

Workflow for Synthesis via Diazotization-Bromination

Caption: Synthesis of this compound via Sandmeyer reaction.

Experimental Protocol: Representative Diazotization and Bromination

This protocol is adapted from established procedures for the conversion of amino-heterocycles to their bromo-counterparts.[2][3] The causality behind these steps lies in the careful in situ formation of the diazonium salt at low temperatures to prevent its decomposition, followed by a copper-catalyzed displacement with bromide.

Materials:

-

2-Amino-3-methylpyrazine (1.0 eq)

-

Hydrobromic acid (HBr, 48% aq., ~5-6 eq)

-

Sodium nitrite (NaNO₂, 1.1 eq)

-

Copper(I) bromide (CuBr, 1.2 eq)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Diazonium Salt Formation:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-3-methylpyrazine in 48% HBr at room temperature.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the cooled pyrazine solution, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to control the exothermic reaction and maintain the stability of the diazonium salt.

-

Stir the mixture at 0-5 °C for an additional 30-45 minutes after the addition is complete.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or slurry of CuBr in 48% HBr.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. This addition may cause vigorous nitrogen gas evolution.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours until gas evolution ceases, indicating the completion of the reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Chemical Reactivity and Synthetic Utility

The true value of this compound for a synthetic chemist lies in its capacity to undergo a variety of cross-coupling reactions. The C-Br bond serves as a versatile handle for the introduction of carbon and heteroatom substituents, making it a cornerstone for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several palladium-catalyzed reactions, which are fundamental tools in modern drug discovery for forging bonds that are otherwise difficult to create.[4]

Caption: Key cross-coupling reactions of this compound.

Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used of these methods due to the stability and commercial availability of the boronic acid coupling partners.[5]

Objective: To synthesize a 2-aryl-3-methylpyrazine derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

-

Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical as it can oxidatively deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7] Its ability to act as a bioisostere for other aromatic rings and its hydrogen bond accepting properties make it a valuable component in designing molecules that interact with biological targets like protein kinases.[4][8]

Case Study: Pyrazine Derivatives as Kinase Inhibitors Protein kinases are a major class of drug targets, particularly in oncology.[9][10] The pyrazine core is frequently utilized in the design of kinase inhibitors that compete with ATP for binding in the enzyme's active site. This compound is an ideal starting point for building libraries of potential inhibitors. For instance, a Suzuki coupling can install a larger aromatic group at the 2-position, which can then interact with the "hinge region" of a kinase, a common binding motif for inhibitors.

A recent study detailed the development of 2,6-disubstituted pyrazine derivatives as potent inhibitors of CK2 and PIM kinases, which are implicated in cancer.[8] While not starting directly from this compound, the synthetic strategies employed are directly applicable and highlight the importance of substituted pyrazines in this therapeutic area. The bromine atom allows for the systematic and modular synthesis of diverse analogues for structure-activity relationship (SAR) studies.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in synthesis. While publicly available experimental spectra are scarce, a combination of data from analogous structures and predictive models provides a reliable characterization profile.

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

-

δ ~8.3-8.4 ppm (d, 1H): Pyrazine ring proton adjacent to nitrogen (H-5).

-

δ ~8.2-8.3 ppm (d, 1H): Pyrazine ring proton adjacent to nitrogen (H-6).

-

δ ~2.6 ppm (s, 3H): Methyl protons (-CH₃).

-

Rationale: The pyrazine protons are significantly deshielded due to the electron-withdrawing effect of the two nitrogen atoms, appearing in the far downfield region. The methyl group protons appear as a singlet in the typical alkyl region.

-

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

-

δ ~152 ppm: C-3 (carbon bearing the methyl group).

-

δ ~148 ppm: C-5.

-

δ ~145 ppm: C-6.

-

δ ~140 ppm: C-2 (carbon bearing the bromine atom).

-

δ ~22 ppm: -CH₃ carbon.

-

Rationale: The carbon attached to the electronegative bromine (C-2) is expected to be significantly shifted. The other ring carbons are in the typical aromatic/heteroaromatic region.

-

Infrared (IR) Spectroscopy:

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Alkyl C-H stretching from the methyl group.

-

~1550-1400 cm⁻¹: C=C and C=N ring stretching vibrations, characteristic of the pyrazine core.

-

~1000-1100 cm⁻¹: C-Br stretching vibration. The exact position can vary.

Mass Spectrometry (MS):

-

[M]⁺ and [M+2]⁺: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). For C₅H₅BrN₂, the molecular ion peaks would be expected at m/z ≈ 172 and 174.

-

Fragmentation: Common fragmentation pathways may include the loss of Br• (m/z ≈ 93) or HCN.

Safety and Handling

This compound must be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in the strategic placement of its functional groups. The electron-deficient pyrazine core, combined with a versatile bromine handle, makes it an ideal substrate for modern cross-coupling methodologies. This enables the efficient construction of complex molecular architectures, particularly in the field of medicinal chemistry where the pyrazine scaffold is a proven pharmacophore. This guide has provided the foundational knowledge, practical protocols, and strategic context necessary for researchers to effectively utilize this important building block in their synthetic endeavors.

References

- PubChem. Compound Summary for CID 12457513, this compound.

- Setyowati, W. A. E., Syah, Y. M., Ihsanawatia, & Alni, A. (2022).

- Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(9), 1534-1538. [Link]

- Asdaq, S. M. B., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

- Fallah, Z., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14209-14279. [Link]

- Khan, M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241. [Link]

- Chenna, V. R., & Garlapati, T. R. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Organic Chemistry: An Indian Journal, 5(2). [Link]

- Xu, F., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

Sources

- 1. This compound | 120984-76-1 [sigmaaldrich.com]

- 2. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 2-Bromo-3-methylpyrazine

An In-depth Technical Guide to 2-Bromo-3-methylpyrazine for Researchers and Drug Development Professionals

This compound is a substituted pyrazine, a class of heterocyclic aromatic compounds that are integral to numerous fields of chemical science. Its structure, featuring a pyrazine ring functionalized with both a bromine atom and a methyl group, makes it a highly versatile and valuable building block in organic synthesis. The pyrazine core itself is a key pharmacophore found in many biologically active molecules, including vitamins like riboflavin and folic acid, as well as numerous pharmaceuticals.[1][2][3]

The strategic placement of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the pyrazine ring, further influenced by the substituents, dictates its reactivity and makes it a crucial intermediate in the synthesis of complex molecular architectures.[4] This guide offers a comprehensive overview of the physical properties, chemical behavior, synthesis, applications, and safety protocols for this compound, designed for scientists and professionals in research and development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These characteristics are critical for planning reactions, purification procedures, and for safe storage and handling.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | Pyrazine, 2-bromo-3-methyl- | [6] |

| CAS Number | 120984-76-1 | [5][6] |

| Molecular Formula | C₅H₅BrN₂ | [5] |

| Molecular Weight | 173.01 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid or solid/semi-solid | [6][7] |

| Odor | Strong, pungent | [6] |

| Boiling Point | 194.85°C at 760 mmHg | [7] |

| Flash Point | 71.6°C | [7] |

| Density | ~1.597 g/cm³ | [7] |

| Refractive Index | ~1.558 | [7] |

| Solubility | Soluble in organic solvents; insoluble in water. | [6] |

| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8°C. | [7] |

Molecular Structure and Spectroscopic Profile

The structural and electronic features of this compound are foundational to its chemical identity and reactivity.

Chemical Structure and Identifiers

Spectroscopic Data

While detailed spectra are typically found in proprietary databases or certificates of analysis, the characterization of this compound relies on standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the proton and carbon environments, respectively, verifying the positions of the methyl group and the protons on the pyrazine ring.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Identifies characteristic vibrational frequencies of the aromatic C-H, C=N, and C-Br bonds within the molecule.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the electron-deficient pyrazine ring and the reactive C-Br bond. This makes it a valuable substrate for constructing more complex molecules.

The bromine atom serves as an excellent leaving group, making the molecule amenable to a variety of transition metal-catalyzed cross-coupling reactions. This is the most common and powerful application of this building block, enabling the formation of C-C, C-N, and C-O bonds. The electron-deficient nature of the pyrazine ring facilitates these transformations.

Caption: Major cross-coupling reactions involving this compound.

Synthesis Methodology

A common laboratory-scale synthesis involves the direct bromination of a suitable pyrazine precursor. The following protocol is a generalized representation based on established chemical principles for halogenating heterocyclic compounds.

Example Protocol: Bromination of 2-Amino-5-methylpyrazine

This method involves the electrophilic substitution of a hydrogen atom with bromine on an activated pyrazine ring, followed by removal of the activating group if necessary. A more direct route is the bromination of 2-amino-5-methylpyrazine.[8]

Step-by-Step Protocol:

-

Dissolution: Dissolve the starting material, 5-methylpyrazin-2-amine, and a base such as pyridine in a suitable solvent like dichloromethane (DCM).[8]

-

Bromination: Cool the mixture and slowly add a solution of bromine in DCM. The base neutralizes the HBr byproduct.[8]

-

Reaction: Stir the mixture at room temperature, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[8]

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer.[8]

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[8] Further purification can be achieved via column chromatography or recrystallization.

Caption: Generalized workflow for the synthesis of a brominated methylpyrazine.

Applications in Research and Industry

This compound is a key intermediate in several high-value chemical industries.

-

Pharmaceuticals and Drug Discovery: The pyrazine scaffold is present in numerous approved and experimental drugs.[1] This building block allows for the systematic exploration of chemical space around the pyrazine core. By using it in cross-coupling reactions, medicinal chemists can generate libraries of novel compounds to be screened for biological activity against various therapeutic targets.[2][3][9] Its derivatives are investigated for anticancer, antibacterial, and anti-inflammatory properties, among others.[2][3]

-

Flavor and Fragrance: In the flavor industry, pyrazines are well-known for contributing roasted, nutty, and toasted aromas. This compound can be used as a precursor to synthesize specific flavor compounds that impart these desirable sensory characteristics to food products.[6]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as an intermediate in the synthesis of new pesticides and herbicides, where the pyrazine ring can be a crucial element for biological efficacy.[6][7]

Safety, Handling, and Storage

Due to its potential hazards, this compound must be handled with appropriate caution.

GHS Hazard Classification

The compound is classified with several hazards under the Globally Harmonized System (GHS).[5]

| Hazard Statement | Description | GHS Code | Reference(s) |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [5] |

| Skin Irritation | Causes skin irritation | H315 | [5] |

| Eye Irritation/Damage | Causes serious eye irritation/damage | H318/H319 | [5] |

| STOT SE 3 | May cause respiratory irritation | H335 | [5] |

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][10]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][11]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]

-

Inert Atmosphere: For long-term stability and to prevent degradation, store under an inert atmosphere of nitrogen or argon at 2-8°C.[7]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[10]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic intermediate that unlocks a wide array of synthetic possibilities. Its well-defined physical properties and predictable chemical reactivity, centered on the versatile C-Br bond, make it an indispensable tool for researchers. From the development of life-saving pharmaceuticals to the creation of novel agrochemicals and unique flavor profiles, the applications of this compound are both broad and impactful. Adherence to strict safety protocols is paramount to harnessing its full potential responsibly. This guide provides the foundational knowledge required for its effective and safe utilization in a professional research setting.

References

- ChemBK. (2024). This compound - Physico-chemical Properties.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. National Center for Biotechnology Information.

- Eureka | Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.

- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C5H5BrN2 | CID 12457513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

Introduction: The Strategic Importance of 2-Bromo-3-methylpyrazine

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-methylpyrazine

Prepared by: Gemini, Senior Application Scientist

This compound is a substituted pyrazine derivative of significant interest in medicinal chemistry and materials science. Pyrazines, as a class, are heterocyclic compounds found in numerous biologically active molecules and are known for their diverse pharmacological properties, including anticancer and antituberculous activities.[1] The strategic placement of a methyl group and a bromine atom on the pyrazine ring makes this compound a versatile building block. The bromine atom serves as a reactive handle for further functionalization, most commonly through cross-coupling reactions like the Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.[2]

This guide provides a detailed overview of the primary synthetic strategies for preparing this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices.

Core Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several distinct pathways. The optimal choice depends on factors such as the availability of starting materials, desired scale, and safety considerations. We will explore the two most prominent and field-proven methodologies: direct electrophilic bromination and synthesis via a Sandmeyer-type reaction from an amino precursor.

Methodology 1: Direct Electrophilic Bromination of 3-Methylpyrazine

Direct bromination of the pyrazine heterocycle is a conceptually straightforward approach. However, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature deactivates the ring towards electrophilic aromatic substitution, making the reaction more challenging than the bromination of electron-rich aromatic systems like benzene.[3]

Mechanistic Considerations:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The methyl group at the 3-position is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions. In the case of 3-methylpyrazine, the positions ortho to the methyl group are C2 and C4, and the para position is C6. The two ring nitrogens are strongly deactivating and direct incoming electrophiles to the meta positions (C5 relative to N1; C3 and C5 relative to N4).

The regiochemical outcome is a balance of these directing effects. The activating effect of the methyl group is often dominant, favoring substitution at the C2 position. The reaction typically requires a brominating agent, such as molecular bromine (Br₂), often in the presence of a solvent.

Workflow for Direct Bromination:

Caption: General workflow for the direct bromination of 3-methylpyrazine.

Methodology 2: Sandmeyer-Type Synthesis from 2-Amino-3-methylpyrazine

An alternative and often more reliable method for introducing a bromine atom onto a heteroaromatic ring is through a Sandmeyer-type reaction. This multi-step process begins with an amino-substituted pyrazine, which is converted into a diazonium salt. This intermediate is then displaced by a bromide ion to yield the target product. This approach circumvents the potential challenges of low reactivity and poor regioselectivity associated with direct electrophilic bromination of an electron-deficient ring.

A similar, successful synthesis has been described for the 5-methyl isomer, which involves diazotization of 2-amino-5-methylpyrazine followed by an in-situ bromination step to yield 2-bromo-5-methylpyrazine.[1]

Mechanistic Considerations:

-

Diazotization: 2-Amino-3-methylpyrazine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr), at low temperatures (0–5 °C). This converts the primary amine (-NH₂) into a diazonium salt (-N₂⁺). Maintaining a low temperature is critical as diazonium salts are often unstable at higher temperatures.[1]

-

Sandmeyer Reaction: The pyrazinediazonium salt is then treated with a copper(I) bromide (CuBr) catalyst or simply heated in the presence of excess bromide ions. The diazonium group is an excellent leaving group (it departs as nitrogen gas), and it is replaced by the bromide nucleophile.

Reaction Scheme for Sandmeyer-Type Synthesis:

Caption: Key steps in the Sandmeyer-type synthesis of this compound.

Detailed Experimental Protocols

The following protocols are representative methodologies adapted from established procedures for analogous compounds.[1][4] Researchers should first perform these reactions on a small scale to optimize conditions.

Protocol 1: Synthesis of 2-Amino-3-bromo-5-methylpyrazine (Model for Direct Bromination)

This protocol for a related compound demonstrates the general conditions for direct bromination of an aminopyrazine.[4]

-

Setup: To a solution of 5-methylpyrazin-2-amine (1.0 eq, e.g., 5.00 g, 45.8 mmol) in dichloromethane (DCM, 250 mL), add pyridine (1.2 eq, e.g., 4.35 g, 55.0 mmol).

-

Bromination: Cool the mixture in an ice bath. Slowly add molecular bromine (1.2 eq, e.g., 8.80 g, 55.0 mmol) dropwise to the solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, add water (150 mL) to the reaction mixture. Separate the organic layer.

-

Purification: Wash the organic layer with saturated brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography.

Protocol 2: Sandmeyer-Type Synthesis of this compound

This protocol is adapted from procedures for similar diazotization-bromination reactions.[5][6]

-

Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-Amino-3-methylpyrazine (1.0 eq) to a 48% aqueous hydrobromic acid solution. Cool the mixture to 0 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, ~3.0 eq) in water. Add this solution dropwise to the pyrazine mixture while vigorously stirring and maintaining the internal temperature at 0–5 °C.

-

Bromination: After the addition is complete, continue stirring the mixture at 0–5 °C for 30-60 minutes. The reaction can then be allowed to warm to room temperature or gently heated to drive the displacement of the diazonium group.

-

Quenching & Work-up: Carefully quench any excess nitrous acid by adding a 10% sodium hydrogen sulfite solution.[5] Neutralize the reaction mixture to a pH of 7-8 using a sodium hydroxide solution.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. The resulting crude product can be purified by column chromatography or distillation.

Quantitative Data Summary

The yields of bromination reactions on pyrazine and related heterocyclic systems can vary significantly based on the substrate and reaction conditions. Below is a table summarizing reported yields for analogous transformations to provide a benchmark.

| Starting Material | Reaction Type | Product | Reported Yield | Reference |

| 5-methylpyrazin-2-amine | Direct Bromination | 2-Amino-3-bromo-5-methylpyrazine | 88% | [4] |

| 2-amino-5-methylpyrazine | Diazotization/Bromination | 2-bromo-5-methylpyrazine | >60% | [1] |

| 3-hydroxypyrazine-2-amide | Direct Bromination | 6-bromo-3-hydroxypyrazine-2-formamide | ~80% | [7] |

Safety and Handling

Working with brominating agents and strong acids requires strict adherence to safety protocols.

-

Molecular Bromine (Br₂): Highly corrosive, toxic, and volatile. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[8]

-

Hydrobromic Acid (HBr): A strong, corrosive acid. Causes severe skin burns and eye damage. Handle with appropriate PPE in a fume hood.

-

Sodium Nitrite (NaNO₂): An oxidizing agent. Can be toxic if ingested.

-

This compound: The final product should be handled with care. Related brominated heterocyclic compounds are classified as irritants, causing skin, eye, and respiratory irritation.[9][10] Always consult the Safety Data Sheet (SDS) for the specific compound.[11]

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[11]

Conclusion

The synthesis of this compound is readily achievable through established synthetic organic chemistry methodologies. For laboratory-scale synthesis, the Sandmeyer-type reaction starting from 2-Amino-3-methylpyrazine often provides a more controlled and higher-yielding route compared to the direct bromination of 3-methylpyrazine. The choice of method will ultimately be guided by starting material availability, scalability requirements, and the specific capabilities of the laboratory. Careful attention to reaction conditions and rigorous safety practices are paramount for the successful and safe execution of these synthetic protocols.

References

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.

- An efficient and facile synthesis of 2-bromo-5-methylpyrazine. (2009). TSI Journals.

- 2-Amino-3-bromo-5-methylpyrazine synthesis. ChemicalBook.

- Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. (CN108101857B).

- This compound | 120984-76-1. Sigma-Aldrich.

- Preparation method of 2-methyl-3-bromopyridine. (CN104945313A).

- Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry.

- Safety D

- 2-Bromo-3-methylpyridine Safety D

- SAFETY DATA SHEET - 2-Bromopyrazine. (2013). Fisher Scientific.

- Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide. (CN112851589A).

- Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Electrophilic Aromatic Substitution Reactions - Bromin

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 5. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]

- 6. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 7. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]

- 8. Bromination - Wordpress [reagents.acsgcipr.org]

- 9. angenechemical.com [angenechemical.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

2-Bromo-3-methylpyrazine reaction mechanisms

An In-depth Technical Guide on the Core Reaction Mechanisms of 2-Bromo-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in contemporary organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its reactivity is governed by the electronic and steric interplay of the pyrazine core, the bromine substituent, and the adjacent methyl group. A profound understanding of its reaction mechanisms is essential for optimizing synthetic routes and designing novel molecular entities. This guide provides a detailed exploration of the principal reaction mechanisms of this compound, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and lithiation-electrophilic quench sequences. Each section integrates mechanistic insights with field-proven experimental protocols and visual aids to offer a comprehensive resource for the modern researcher.

I. The Chemical Landscape of this compound

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms in a 1,4-relationship.[1][2] This inherent electron deficiency renders the ring susceptible to nucleophilic attack, a characteristic that is central to its reactivity profile. The bromine atom at the 2-position serves as an excellent leaving group in various substitution reactions. The methyl group at the 3-position exerts a steric and electronic influence on the adjacent reaction center, which must be considered when designing synthetic transformations.

II. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction pathway for this compound, enabled by the electron-deficient nature of the pyrazine ring.[3][4] This reaction allows for the direct introduction of a wide range of nucleophiles.

Mechanism: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[3]

-

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the bromine atom. This step is typically the rate-determining step.[5] The attack forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[3][6] The electron-withdrawing pyrazine nitrogens are crucial for stabilizing the negative charge of this intermediate.

-

Leaving Group Expulsion: The bromide ion is eliminated, restoring the aromaticity of the pyrazine ring and yielding the substituted product.[3]

The reaction rate is influenced by the strength of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles and polar aprotic solvents, which can solvate the charged intermediate, generally accelerate the reaction.

Experimental Protocol: Amination of this compound

This protocol outlines a typical SNAr amination reaction.

| Step | Procedure | Causality & Rationale |

| 1 | In a sealed reaction vessel, dissolve this compound (1.0 eq) and the desired amine (1.2–1.5 eq) in a polar aprotic solvent (e.g., DMSO or DMF). | Polar aprotic solvents effectively stabilize the charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining nucleophilic addition step. Using a slight excess of the amine ensures the reaction proceeds to completion. |

| 2 | Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq). | The base scavenges the HBr generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. |

| 3 | Heat the reaction mixture to 80–120 °C and monitor its progress by TLC or LC-MS. | Thermal energy is required to overcome the activation barrier for the formation of the Meisenheimer complex. |

| 4 | Upon completion, cool the mixture to ambient temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). | This is a standard aqueous workup to separate the organic product from inorganic salts and the high-boiling polar solvent. |

| 5 | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. | This step removes residual water and inorganic impurities from the organic phase. |

| 6 | Purify the crude product by flash column chromatography on silica gel. | This final step isolates the desired 2-amino-3-methylpyrazine derivative from unreacted starting materials and byproducts. |

Visualization: SNAr Mechanism

Caption: The addition-elimination mechanism of SNAr on this compound.

III. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and this compound is an excellent substrate for these transformations.[7] These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig amination, proceed through a general catalytic cycle.

The Unified Catalytic Cycle

-

Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation (e.g., Suzuki, Stille) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The coupling partner's organic group is transferred to the palladium center, or the amine coordinates and is deprotonated.

-

Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the product and regenerate the Pd(0) catalyst.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and an organoboron reagent.[8][9]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

| Step | Procedure | Causality & Rationale |

| 1 | In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst like Pd(PPh₃)₄ (2–5 mol%), and a base such as K₂CO₃ (2.0–3.0 eq). | The boronic acid is used in excess to drive the reaction equilibrium. The choice of base is critical for activating the boronic acid to facilitate transmetalation.[9] |

| 2 | Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water. | Water is often required to dissolve the inorganic base. Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |

| 3 | Heat the mixture to 80–100 °C under an inert atmosphere (N₂ or Ar) and monitor by TLC or LC-MS. | Heating provides the necessary energy for the catalytic cycle to proceed efficiently. |

| 4 | Upon completion, perform an aqueous workup and extract the product with an organic solvent. | Standard procedure to isolate the organic product. |

| 5 | Purify the crude product by column chromatography. | To obtain the pure 2-phenyl-3-methylpyrazine. |

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

B. Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne, employing both palladium and copper catalysts.[10][11]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

| Step | Procedure | Causality & Rationale |

| 1 | To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a solvent like triethylamine (Et₃N) or THF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1–5 mol%). | Et₃N serves as both the solvent and the base. The copper(I) co-catalyst is essential for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[10] |

| 2 | Thoroughly degas the reaction mixture with an inert gas. | Prevents oxidative side reactions and catalyst deactivation. |

| 3 | Stir the reaction at room temperature or with gentle heating (40–60 °C) and monitor by TLC or LC-MS. | Sonogashira couplings can often proceed under mild conditions. |

| 4 | Upon completion, filter the reaction mixture to remove the ammonium salt precipitate and purify the filtrate by column chromatography. | This isolates the 2-(phenylethynyl)-3-methylpyrazine product. |

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from amines and aryl halides.[12][13][14][15] It is a powerful alternative to classical methods like SNAr, especially for less reactive amines.

Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine

| Step | Procedure | Causality & Rationale |

| 1 | In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a sterically hindered phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq). | Sterically hindered phosphine ligands are crucial for promoting the reductive elimination step and preventing β-hydride elimination.[16] A strong base is required to deprotonate the amine in the catalytic cycle. |

| 2 | Add a dry, degassed aprotic solvent, such as toluene or dioxane. | Anhydrous and anaerobic conditions are critical for the stability and activity of the catalytic system. |